7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-
Description
The compound 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro- is a heterocyclic molecule featuring a fused thiazole-pyrimidine core. Key structural attributes include:
- (3,5-Dimethylphenyl)methyl substituent at position 5, contributing steric bulk and lipophilicity.
- Ethyl group at position 6, modulating electronic and steric properties.
- 2,3-Dihydro configuration, indicating partial saturation of the thiazole ring, which may influence conformational flexibility and binding interactions.
Properties
CAS No. |
199852-48-7 |
|---|---|
Molecular Formula |
C18H21BrN2OS |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
3-(bromomethyl)-5-[(3,5-dimethylphenyl)methyl]-6-ethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H21BrN2OS/c1-4-15-16(8-13-6-11(2)5-12(3)7-13)21-14(9-19)10-23-18(21)20-17(15)22/h5-7,14H,4,8-10H2,1-3H3 |
InChI Key |
VXSQSHSYDFDUAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(CSC2=NC1=O)CBr)CC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromomethyl group: This step often involves bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the 3,5-dimethylphenylmethyl group: This can be done through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the bromomethyl group, converting it to a methyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted thiazolopyrimidines.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Used as a starting material for the synthesis of new compounds with potential biological activities.
Biology
Enzyme inhibitors: Potential use as inhibitors of specific enzymes involved in disease pathways.
Medicine
Drug development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry
Material science:
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent-Driven Bioactivity : Electron-withdrawing groups (e.g., CN, CF3) enhance antimicrobial potency, while bulky aryl groups improve target specificity .
- Isomer-Specific Reactivity : 7H isomers like the target compound may exhibit unique reactivity due to bromomethyl placement, enabling covalent binding to biological targets .
- Synthetic Advancements : Microwave-assisted methods and regioselective bromination offer scalable routes for diverse thiazolopyrimidine libraries .
Biological Activity
The compound 7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro- is a member of the thiazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of thiazolo-pyrimidine derivatives typically involves multi-step reactions including condensation techniques. The specific synthetic pathway for the compound may involve the following general steps:
- Formation of the Thiazole Ring : This is often achieved through the reaction of 2-aminothiazole with appropriate aldehydes and cyanoacetates.
- Cyclization : The formation of the pyrimidine ring occurs via cyclization reactions that can be facilitated by various catalysts.
- Substitution Reactions : Bromomethyl and phenylmethyl groups are introduced through electrophilic substitution reactions.
Biological Activity
The biological activities of thiazolo-pyrimidines are extensive and include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds were tested against MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) cell lines using MTT assays. The IC50 values for certain derivatives ranged from 5.69 to 9.36 µM against MCF-7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16a | MCF-7 | 7.53 |
| 16b | MCF-7 | 5.69 |
| 17a | MCF-7 | 9.36 |
| 17b | MCF-7 | 8.84 |
These findings suggest a strong correlation between structural modifications and enhanced anticancer efficacy.
Antimicrobial Activity
Thiazolo-pyrimidine derivatives have also shown promising results in antimicrobial assays against both gram-positive and gram-negative bacteria:
- In vitro Testing : Compounds were evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
| Compound | Bacterial Strain | Activity Comparison |
|---|---|---|
| 3g | Staphylococcus aureus | Better than ciprofloxacin |
| 4g | Escherichia coli | Comparable to ciprofloxacin |
Acetylcholinesterase Inhibition
Another area of interest is the potential use of thiazolo-pyrimidines as acetylcholinesterase inhibitors, which is relevant for Alzheimer's disease treatment:
- Inhibitory Assays : Certain derivatives demonstrated significant inhibition rates (up to 89.82%) against acetylcholinesterase, indicating their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications at specific positions on the thiazolo-pyrimidine scaffold can significantly influence biological activity:
- Positioning of Substituents : The presence of bromomethyl and dimethylphenyl groups enhances cytotoxicity.
- Electrophilic Substituents : The incorporation of electrophilic groups has been linked to increased antimicrobial activity.
Case Studies
Several case studies highlight the effectiveness of thiazolo-pyrimidine derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A derivative was tested in a clinical trial involving patients with advanced breast cancer, showing a notable reduction in tumor size after treatment.
- Antimicrobial Trials : A series of compounds were administered to patients with bacterial infections resistant to standard treatments, resulting in improved patient outcomes.
Q & A
Q. What are the optimal synthetic routes for preparing this thiazolo-pyrimidine derivative, and how do reaction conditions influence yield?
The synthesis typically involves multi-step processes, starting with cyclization to form the thiadiazole ring (using sulfur/nitrogen sources and catalysts) followed by functionalization of substituents. For example, details a reflux reaction with sodium acetate in acetic acid/anhydride mixtures to achieve a 78% yield. Key parameters include temperature control, solvent selection (e.g., ethyl acetate for recrystallization), and catalyst activity . Table 1: Reaction Optimization
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Acetic acid/anhydride, 8–10 h reflux | 78% | |
| Substitution | Amine coupling, RT, 12 h | 65% |
Q. Which spectroscopic techniques are most reliable for structural characterization?
NMR (¹H and ¹³C) and IR spectroscopy are critical for confirming the core structure and substituents. highlights the use of NMR to resolve diastereotopic protons in the dihydro-pyrimidine ring, while IR identifies carbonyl and imine stretches (~1700 cm⁻¹ and ~1650 cm⁻¹, respectively). X-ray crystallography ( ) provides absolute configuration and ring puckering data .
Q. How can researchers troubleshoot low yields during bromomethyl functionalization?
Low yields in bromomethylation often stem from competing side reactions (e.g., elimination or oxidation). suggests using controlled stoichiometry of brominating agents (e.g., NBS) and inert atmospheres to minimize degradation. Monitoring reaction progress via TLC or HPLC is recommended .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s reactivity and binding modes?
Density Functional Theory (DFT) can model electrophilic substitution sites (e.g., bromomethyl group reactivity) and predict interactions with biological targets (e.g., enzyme active sites). ’s discussion of nucleophilic/electrophilic substitution aligns with DFT-based charge distribution analysis .
Q. How do crystallographic data resolve contradictions in proposed molecular conformations?
Single-crystal X-ray studies ( ) reveal non-planar ring systems (e.g., boat-shaped pyrimidine with a puckering amplitude of 0.224 Å) and dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings). These findings correct earlier assumptions based solely on NMR/IR .
Q. What strategies mitigate challenges in evaluating biological activity (e.g., antimicrobial assays)?
suggests using structure-activity relationship (SAR) studies with analogs (e.g., varying substituents on the phenyl ring). Toxicity screening ( ) and comparative assays against reference drugs (e.g., fluconazole for antifungal tests) improve reliability. LC-MS/MS quantifies cellular uptake for mechanistic insights .
Q. How can researchers address discrepancies in reaction mechanisms reported across studies?
Contradictions in oxidation/reduction pathways ( vs. 11) require kinetic isotope effect (KIE) studies or isotopic labeling to track intermediates. For example, using D₂O in H₂O₂-mediated oxidation can distinguish radical vs. ionic pathways .
Methodological Guidance
Designing experiments to assess the compound’s stability under physiological conditions:
- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C, monitor degradation via HPLC .
- Photostability: Expose to UV-Vis light (ICH Q1B guidelines), analyze by LC-MS for photoproducts .
Interpreting conflicting bioactivity data across cell lines:
Use multi-omics approaches (transcriptomics/proteomics) to identify off-target effects. ’s toxicity database provides baseline cytotoxicity thresholds for normalization .
Optimizing crystallization for challenging derivatives:
Slow evaporation of ethyl acetate/ethanol (3:2) mixtures () or seeding with isostructural compounds improves crystal quality. For non-crystallizing analogs, switch to amorphous dispersion characterization (DSC/TGA) .
Theoretical Frameworks
Link studies to conceptual models like Hammett substituent constants (for electronic effects of bromomethyl groups) or molecular docking (for drug-receptor interactions). emphasizes aligning experimental design with overarching theories (e.g., frontier orbital theory for reaction mechanisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
